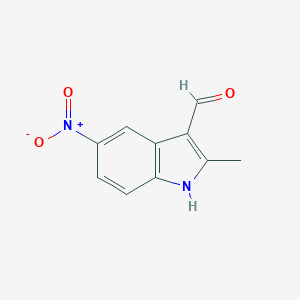

2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-9(5-13)8-4-7(12(14)15)2-3-10(8)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBFYOQMSYXGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346068 | |

| Record name | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-17-6 | |

| Record name | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitro-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. Among the vast family of indole derivatives, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde stands out as a valuable synthetic intermediate. The presence of the electron-withdrawing nitro group at the 5-position and the reactive carbaldehyde at the 3-position provides two strategic points for further molecular elaboration, making it a key building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This guide provides a detailed exploration of the synthetic pathway to this important molecule, delving into the underlying reaction mechanisms, offering field-proven experimental protocols, and presenting key characterization data.

Synthetic Strategy: A Two-Step Approach

The most logical and widely employed synthetic route to 2-Methyl-5-nitro-1H-indole-3-carbaldehyde involves a two-step sequence starting from the commercially available 2-methylindole. This strategy is predicated on the sequential introduction of the nitro and formyl groups onto the indole ring.

-

Step 1: Electrophilic Nitration. The first step involves the regioselective nitration of 2-methylindole to introduce a nitro group at the 5-position of the indole ring, yielding 2-methyl-5-nitroindole.

-

Step 2: Vilsmeier-Haack Formylation. The second step is the formylation of the resulting 2-methyl-5-nitroindole at the electron-rich 3-position to afford the final product, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde.

This synthetic pathway is efficient and allows for the controlled installation of the desired functional groups.

Caption: Overall synthetic pathway for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde.

Part 1: Nitration of 2-Methylindole

The introduction of a nitro group onto the indole ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the reaction conditions. For the synthesis of 2-methyl-5-nitroindole, a mixture of nitric acid and sulfuric acid is typically employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Mechanism

The mechanism involves the attack of the electron-rich indole ring on the nitronium ion. The position of attack is directed by the activating effect of the nitrogen atom and the methyl group. While the 3-position is generally the most nucleophilic site in the indole ring, under strongly acidic conditions, the indole nitrogen can be protonated, which deactivates the pyrrole ring towards electrophilic attack. This favors substitution on the benzene ring, with the 5-position being the most favored site for nitration.

Caption: Mechanism of the nitration of 2-methylindole.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroindole

This protocol is adapted from established literature procedures.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylindole | 131.17 | 10.0 g | 0.076 |

| Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Nitric Acid (70%) | 63.01 | 10 mL | - |

| Ice | - | As needed | - |

| Water | 18.02 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylindole (10.0 g, 0.076 mol).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (40 mL) to the flask with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete dissolution and salt formation.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (10 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-methylindole in sulfuric acid over a period of 1 hour, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with constant stirring.

-

A yellow precipitate of 2-methyl-5-nitroindole will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 2-methyl-5-nitroindole as a yellow solid.

-

Dry the product in a vacuum oven at 50 °C.

Expected Yield: 80-90%

Part 2: Vilsmeier-Haack Formylation of 2-Methyl-5-nitroindole

The Vilsmeier-Haack reaction is a powerful and highly regioselective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For indoles, the reaction typically occurs at the C-3 position.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[2]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

-

Electrophilic Substitution: The electron-rich 3-position of the 2-methyl-5-nitroindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the desired aldehyde.[2]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

This protocol is based on general procedures for the Vilsmeier-Haack formylation of nitroindoles.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-5-nitroindole | 176.17 | 5.0 g | 0.028 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.2 mL (5.2 g) | 0.034 |

| Sodium Acetate | 82.03 | For neutralization | - |

| Ice | - | As needed | - |

| Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | For extraction | - |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (25 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (3.2 mL, 0.034 mol) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add 2-methyl-5-nitroindole (5.0 g, 0.028 mol) portion-wise to the Vilsmeier reagent over 15 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

A precipitate of the product will form. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Dry the purified product in a vacuum oven.

Expected Yield: 60-75%

Part 3: Characterization of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Yellow to orange solid |

| CAS Number | 3558-17-6 |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the aldehyde proton, and the N-H proton of the indole ring. The electron-withdrawing nitro group will cause a downfield shift of the protons on the benzene ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed at a characteristic downfield position (typically δ 180-190 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching of the indole ring (~3300 cm⁻¹)

-

C=O stretching of the aldehyde (~1650-1680 cm⁻¹)

-

Asymmetric and symmetric stretching of the nitro group (~1520 and ~1340 cm⁻¹)

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 204.18). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a well-established process that relies on fundamental reactions in organic chemistry. The two-step pathway involving nitration followed by Vilsmeier-Haack formylation provides a reliable and efficient route to this valuable synthetic intermediate. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in this guide, researchers can confidently prepare this compound for its diverse applications in the development of novel therapeutic agents and other advanced materials. The self-validating nature of the described protocols, coupled with the expected analytical data, ensures a high degree of confidence in the identity and purity of the final product.

References

-

Robinsovt. The Nitration of 2-Methylindole. RSC Publishing. Available at: [Link]

-

MySkinRecipes. 2-Methyl-5-nitro-1h-indole-3-carbaldehyde. Available at: [Link]

-

Indian Academy of Sciences. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications in the synthesis of novel heterocyclic compounds. Available at: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde (CAS No: 3558-17-6), a heterocyclic compound of interest in drug discovery and materials science. Due to the limited availability of comprehensive experimental data in peer-reviewed literature, this document serves as a foundational resource for researchers. It consolidates known information, outlines detailed, validated protocols for the synthesis of its key precursor, and provides robust methodologies for the determination of its essential physicochemical characteristics. This guide is designed to empower researchers, scientists, and drug development professionals to confidently synthesize and characterize this molecule, ensuring data integrity and reproducibility.

Introduction and Molecular Overview

2-Methyl-5-nitro-1H-indole-3-carbaldehyde belongs to the indole family, a core scaffold in numerous pharmacologically active compounds. The presence of a methyl group at the 2-position, a nitro group at the 5-position, and a carbaldehyde (formyl) group at the 3-position creates a unique electronic and steric profile. The electron-withdrawing nature of the nitro and aldehyde groups significantly influences the reactivity of the indole ring, making it a versatile intermediate for further chemical modifications. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry, medicinal chemistry, and materials science.[1][2]

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | N/A |

| Synonyms | 3-Formyl-2-methyl-5-nitroindole | [3][4] |

| CAS Number | 3558-17-6 | [5][6] |

| Molecular Formula | C₁₀H₈N₂O₃ | [5] |

| Molecular Weight | 204.18 g/mol | [5] |

Synthesis Pathway and Experimental Protocols

The synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde is most logically achieved through a two-step process: first, the nitration of 2-methylindole to form the key precursor, 2-methyl-5-nitroindole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Methyl-5-nitroindole (Precursor)

The synthesis of the 2-methyl-5-nitroindole precursor is well-documented and can be achieved through the direct nitration of 2-methylindole. The choice of nitrating agent and conditions is critical to favor substitution at the 5-position of the indole ring.

The use of sodium nitrate in sulfuric acid is a standard and effective method for the nitration of activated aromatic systems like indoles.[5] The reaction is performed at 0°C to control the exothermic nature of the nitration and to minimize the formation of side products. Sulfuric acid serves as both the solvent and the protonating agent, generating the active electrophile, the nitronium ion (NO₂⁺), from sodium nitrate.

-

Materials: 2-methylindole, Sodium Nitrate (NaNO₂), concentrated Sulfuric Acid (H₂SO₄), Ice, Deionized Water.

-

Procedure:

-

To a vigorously stirred solution of 2-methylindole (2.0 mmol, 262 mg) in concentrated H₂SO₄ (2 mL) in a flask maintained at 0°C with an ice bath, add a solution of NaNO₂ (2.2 mmol, 152 mg) in concentrated H₂SO₄ (2 mL) dropwise.[5]

-

Maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0°C.[5]

-

Carefully pour the reaction mixture into 8 mL of an ice-water slurry. A yellow precipitate will form.[5]

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any residual acid.

-

Dry the product under vacuum to yield 2-methyl-5-nitroindole as a yellow solid. (Expected yield: ~96%).[5]

-

Step 2: Vilsmeier-Haack Formylation to 2-Methyl-5-nitro-1H-indole-3-carbaldehyde (Target Compound)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles, including indoles.[7][8][9] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).

The indole nucleus, even when deactivated by a nitro group, is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion). The reaction regioselectively occurs at the C3 position, which is the most nucleophilic site on the indole ring. DMF serves as both the solvent and the source of the formyl group, while POCl₃ acts as the activating agent. The reaction is typically followed by a basic workup to hydrolyze the intermediate iminium salt to the final aldehyde.

-

Materials: 2-methyl-5-nitroindole, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium Acetate (NaOAc), Diethyl Ether (Et₂O), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Ice, Deionized Water.

-

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (appropriate volume for substrate concentration) to 0°C.

-

Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF, maintaining the temperature below 5°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Dissolve the precursor, 2-methyl-5-nitroindole (1.0 equivalent), in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

After addition, allow the mixture to warm to room temperature and stir for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding a saturated aqueous solution of sodium acetate.[5]

-

Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford the final product, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde.

-

Physicochemical Properties

General Properties and Solubility

Table 2: Physical Properties of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

| Property | Value | Source(s) & Notes |

| Physical State | Off-white to light brown powder | [1] |

| Melting Point | 305-307°C (decomposes) | [4] (Note: From a commercial supplier, may require independent experimental verification) |

| Boiling Point | 439.8°C at 760 mmHg (Predicted) | [1] |

| Flash Point | 219.8°C | [1] |

-

Rationale: This gravimetric method is a gold-standard technique for accurately determining the solubility of a compound in various solvents at different temperatures. It relies on allowing a suspension of the solute in the solvent to reach equilibrium, after which the concentration of the dissolved solute is measured.

-

Procedure:

-

Add an excess amount of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde to several sealed vials.

-

Add a precise volume (e.g., 2.0 mL) of a chosen solvent (e.g., ethanol, acetone, ethyl acetate, DMSO, water) to each vial.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K, 303.15 K, etc.) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid drawing up solid particles.

-

Transfer the clear solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL).

-

Acidity (pKa)

The pKa of the indole N-H proton is a critical parameter influencing the molecule's behavior in biological systems and its reactivity in base-catalyzed reactions. No experimental pKa value for this compound has been reported. The pKa of the parent indole N-H is ~17. The electron-withdrawing effects of the nitro and aldehyde groups are expected to decrease this value, making the N-H proton more acidic.

-

Rationale: This method is suitable for compounds with a chromophore whose absorbance spectrum changes with protonation state. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

-

Procedure:

-

Prepare a stock solution of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

-

Record the UV-Vis spectrum for each solution.

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically as the pH at the half-equivalence point of the resulting sigmoidal curve.

-

Spectroscopic and Analytical Characterization

No complete, experimentally verified spectra for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde are available in the public domain. The following sections provide expected spectral characteristics based on its structure and data from closely related analogues, along with standardized protocols for their acquisition.

Caption: Standard workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Based on the structure and data from Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, the following signals can be predicted.[10]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Type | Predicted δ (ppm) | Multiplicity | Notes |

| ¹H NMR | ~12.0 | broad singlet | Indole N-H proton. |

| ~10.0 | singlet | Aldehyde CH O proton. | |

| ~8.8 | doublet | H4 proton, deshielded by adjacent NO₂ group. | |

| ~8.2 | double doublet | H6 proton, deshielded by NO₂ group. | |

| ~7.5 | doublet | H7 proton. | |

| ~2.8 | singlet | 2-Methyl (CH ₃) protons. | |

| ¹³C NMR | ~185 | singlet | Aldehyde C HO carbon. |

| ~145-150 | singlet | Aromatic carbons C2 and C5 (bearing Me and NO₂). | |

| ~140-145 | singlet | Aromatic carbons C7a. | |

| ~110-130 | singlet | Aromatic carbons C3, C3a, C4, C6, C7. | |

| ~14 | singlet | 2-C H₃ carbon. |

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing the N-H proton.

-

Acquisition:

-

Record a ¹H NMR spectrum to identify proton signals, their integrations, and coupling patterns.

-

Record a ¹³C NMR spectrum to identify all unique carbon environments.

-

Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish one-bond and long-range C-H correlations) to definitively assign all signals and confirm the molecular structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected M/z: For the molecular ion [M]⁺, the expected mass-to-charge ratio would be ~204.18. In high-resolution mass spectrometry (HRMS), the exact mass would be sought (Calculated for C₁₀H₈N₂O₃: 204.0535). Often, adducts such as [M+H]⁺ (m/z 205.0613) or [M+Na]⁺ (m/z 227.0432) are observed depending on the ionization technique.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the nitro group (-NO₂), or cleavage of the indole ring.

-

Technique: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.

-

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire data in both positive and negative ion modes to observe different adducts and fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Indole N-H |

| ~3100 | C-H stretch | Aromatic C-H |

| ~2850, ~2750 | C-H stretch | Aldehyde C-H (Fermi doublet) |

| ~1670 | C=O stretch | Aldehyde C=O |

| ~1600 | C=C stretch | Aromatic C=C |

| ~1520, ~1340 | N-O stretch | Asymmetric & Symmetric NO₂ |

-

Technique: Attenuated Total Reflectance (ATR) is a simple and effective method for solid samples.

-

Procedure: Place a small amount of the powdered sample directly onto the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Stability and Reactivity

While specific stability studies are not available, the molecule's structure provides insight into its potential reactivity.

-

Stability: The compound should be stored in a dry, cool, and dark place to prevent degradation.[1] As a nitroaromatic compound, it may be sensitive to light.

-

Reactivity:

-

The aldehyde group is susceptible to oxidation (to a carboxylic acid), reduction (to an alcohol), and various condensation reactions (e.g., with amines to form Schiff bases, or with active methylene compounds in Knoevenagel condensations).

-

The nitro group can be reduced to an amine, providing a key handle for further functionalization.

-

The indole N-H can be deprotonated with a base and subsequently alkylated or acylated.

-

The aromatic ring , being relatively electron-deficient due to the withdrawing groups, will be deactivated towards further electrophilic substitution.

-

Conclusion

2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a valuable synthetic intermediate whose full physicochemical profile is not yet completely detailed in the scientific literature. This guide provides a consolidated resource of its known properties and, more importantly, offers a clear, scientifically-grounded pathway for its synthesis and comprehensive characterization. By following the detailed protocols for synthesis, purification, and analysis outlined herein, researchers can generate high-quality, reproducible data, thereby closing the existing knowledge gap and enabling the confident application of this molecule in their research endeavors.

References

- Noland, W. E., & Rush, K. R. (1963). Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid. The Journal of Organic Chemistry, 28(10), 2921–2921.

- ACS Publications. (1963). Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid. The Journal of Organic Chemistry.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Information.

-

Di Sarno, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Available at: [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 10, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 10, 2026, from [Link]

- Patil, S. D., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3575.

-

Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK REACTION: FORMYLATION OF INDOLE. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

-

ResearchGate. (2001). Synthesis of 2-methyl 5-nitroimidazoles. Retrieved January 10, 2026, from [Link]

- Erhardt, P. W., et al. (1982). Ultra-short-acting beta-adrenergic receptor blocking agents. 1. (Aryloxy)propanolamines containing esters in the nitrogen substituent. Journal of Medicinal Chemistry, 25(12), 1402-7.

- Clifton, J. E., et al. (1982). Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides. Journal of Medicinal Chemistry, 25(6), 670-9.

-

Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 4(21), 6511-6516. Available at: [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

ResearchGate. (2023). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved January 10, 2026, from [Link]

- Amzole. (2015).

-

MySkinRecipes. (n.d.). 2-Methyl-5-nitro-1h-indole-3-carbaldehyde. Retrieved January 10, 2026, from [Link]

Sources

- 1. 2-Methyl-5-nitroindole (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. 2-Methyl-5-nitro-1h-indole-3-carbaldehyde [myskinrecipes.com]

- 3. rsc.org [rsc.org]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]

- 6. 3558-17-6|2-Methyl-5-nitro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. iris.unina.it [iris.unina.it]

An In-depth Technical Guide to 2-Methyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 3558-17-6)

A Keystone Intermediate for Advanced Scientific Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the methyl, nitro, and carbaldehyde functionalities on the indole scaffold imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse array of biologically active compounds and functional materials. This document delves into the synthetic methodologies, physicochemical properties, characteristic reactivity, and notable applications of this compound, offering researchers, scientists, and drug development professionals a thorough resource to facilitate its use in their research endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[3] The functionalization of the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug discovery.[1][2]

2-Methyl-5-nitro-1H-indole-3-carbaldehyde emerges as a particularly interesting derivative. The presence of a nitro group at the 5-position acts as a strong electron-withdrawing group, significantly influencing the electron density of the indole ring and the reactivity of its other substituents.[1] The carbaldehyde group at the versatile 3-position serves as a synthetic handle for a multitude of chemical transformations, including condensations, oxidations, and reductions.[4] The methyl group at the 2-position provides steric bulk and can influence the conformational preferences of derivatives. This guide will explore the chemistry and utility of this important synthetic intermediate.

Synthesis and Purification

The synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde is most effectively achieved through a two-step process, commencing with the nitration of 2-methyl-1H-indole, followed by the formylation of the resulting 2-methyl-5-nitro-1H-indole.

Step 1: Nitration of 2-Methyl-1H-indole

The introduction of a nitro group at the 5-position of the indole ring is a critical first step. While various nitrating agents can be employed, a common and effective method involves the use of a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent side reactions.[5]

Experimental Protocol: Nitration of 2-Methyl-1H-indole (Adapted from a similar procedure for indole-3-carboxaldehyde) [5]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-1H-indole in concentrated sulfuric acid at 0 °C in an ice bath, stirring until a clear solution is obtained.

-

Slowly add a pre-cooled solution of 70% nitric acid in concentrated sulfuric acid dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

The precipitated solid, 2-methyl-5-nitro-1H-indole, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Vilsmeier-Haack Formylation of 2-Methyl-5-nitro-1H-indole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich heterocycles, including indoles, at the 3-position.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure) [6]

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool it to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

-

Dissolve 2-methyl-5-nitro-1H-indole in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.

-

The precipitated product, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

-

Purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization.

Causality in Experimental Choices:

-

Low Temperature in Nitration: The nitration of indoles is a highly exothermic and potentially hazardous reaction. Conducting the reaction at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

-

Vilsmeier-Haack for Formylation: The C3 position of the indole ring is highly nucleophilic. The Vilsmeier-Haack reaction provides a mild and highly regioselective method for introducing a formyl group at this position, avoiding the harsh conditions of other formylation methods that could lead to decomposition of the sensitive indole nucleus.

Workflow for the Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Physicochemical and Spectroscopic Properties

The accurate characterization of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde is essential for its use in further synthetic applications. Below is a summary of its key properties.

| Property | Value | Reference |

| CAS Number | 3558-17-6 | [7] |

| Molecular Formula | C₁₀H₈N₂O₃ | [7] |

| Molecular Weight | 204.18 g/mol | [7] |

| Appearance | Expected to be a yellow or brown solid | [8] |

| Storage | 2-8°C, sealed in a dry environment | [7] |

| Flash Point | 219.8°C | [5] |

Spectroscopic Data

Comparative Spectroscopic Data of a Close Analogue: Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 8.99 | d, J = 2 Hz | H4 |

| 8.62 | brs | NH | |

| 8.12 | dd, J = 9 Hz, 2 Hz | H6 | |

| 7.36 | d, J = 9 Hz | H7 | |

| 4.00 | s | OCH₃ | |

| 2.81 | s | CH₃ at C2 | |

| ¹³C NMR | 165.4 | C=O (ester) | |

| 147.0 | C2 | ||

| 143.5 | C5 | ||

| 137.5 | C7a | ||

| 126.5 | C3a | ||

| 118.5 | C4 | ||

| 118.3 | C6 | ||

| 113.4 | C3 | ||

| 110.7 | C7 | ||

| 106.7 | C-NO₂ | ||

| 51.3 | OCH₃ | ||

| 14.3 | CH₃ at C2 |

Predicted Spectroscopic Data for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde:

-

¹H NMR: The spectrum is expected to show a characteristic aldehyde proton signal between δ 9.5 and 10.5 ppm. The aromatic protons will be in the range of δ 7.0-9.0 ppm, with the proton at C4 being the most deshielded due to the proximity of the nitro group. The methyl protons at C2 should appear as a singlet around δ 2.5-2.8 ppm.

-

¹³C NMR: The aldehyde carbon should resonate around δ 185-195 ppm. The aromatic carbons will appear in the δ 110-150 ppm region.

-

IR Spectroscopy: The spectrum should exhibit strong absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 204.

Chemical Reactivity and Synthetic Utility

2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a versatile building block due to the presence of three reactive sites: the carbaldehyde group, the nitro group, and the indole N-H.

Reactions of the Carbaldehyde Group

The aldehyde functionality is a gateway to a wide range of chemical transformations:

-

Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines) and with active methylene compounds in Knoevenagel condensations. These reactions are fundamental for constructing larger, more complex molecules.[1]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-methyl-5-nitro-1H-indole-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.[1]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-methyl-5-nitro-1H-indol-3-yl)methanol, using reducing agents such as sodium borohydride.

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted indoles.

Reactions of the Nitro Group

The nitro group can be readily reduced to an amino group, which opens up a plethora of synthetic possibilities:

-

Reduction to an Amine: The nitro group can be selectively reduced to a primary amine using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation yields 3-formyl-2-methyl-1H-indol-5-amine, a key intermediate for the synthesis of fused heterocyclic systems and for introducing further diversity through reactions of the amino group.

Reactions at the Indole Nitrogen

The N-H proton of the indole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This provides a straightforward method for introducing substituents at the N1 position, which can be crucial for modulating the biological activity of the final compounds.

Vilsmeier-Haack Reaction Mechanism

Applications in Research and Development

The unique structural features of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde make it a valuable starting material in several areas of chemical research, particularly in drug discovery.

Medicinal Chemistry and Drug Discovery

-

Anticancer Agents: Nitro-containing compounds are known to possess a wide range of biological activities, including anticancer properties. The 5-nitroindole scaffold has been explored for the development of novel anticancer agents. For example, derivatives of 5-nitroindole have been synthesized and shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene.[6]

-

Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds. The introduction of a nitro group can enhance the antimicrobial activity. 2-Methyl-5-nitro-1H-indole-3-carbaldehyde can serve as a precursor for the synthesis of novel hydrazone and Schiff base derivatives, which have been investigated for their antibacterial and antifungal properties.[9]

Materials Science

-

Fluorescent Probes and Dyes: The indole scaffold is known for its fluorescent properties. The presence of electron-donating and electron-withdrawing groups can be used to tune the absorption and emission wavelengths. 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, with its electron-withdrawing nitro and carbaldehyde groups, can be a precursor for the synthesis of push-pull fluorophores and materials for optoelectronic applications.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methyl-5-nitro-1H-indole-3-carbaldehyde.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a highly functionalized and versatile intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and the diverse reactivity of its functional groups provide a robust platform for the development of novel compounds with a wide range of applications. This guide has provided a detailed overview of its synthesis, properties, reactivity, and applications, intended to serve as a valuable resource for researchers in the field.

References

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- MDPI. (2022-02-22).

- Federal University of Naples. (2022).

-

MySkinRecipes. (n.d.). 2-Methyl-5-nitro-1h-indole-3-carbaldehyde. Retrieved from [Link]

- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13931–13935.

- Raut, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.

- ResearchGate. (2011). Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)

-

SpectraBase. (n.d.). 2-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. Retrieved from [Link]

- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. iris.unina.it [iris.unina.it]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3558-17-6|2-Methyl-5-nitro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. 2-Methyl-5-nitro-1h-indole-3-carbaldehyde [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not universally published, this guide synthesizes predictive data based on established NMR principles and spectral data from structurally analogous compounds. We will delve into the theoretical underpinnings of chemical shifts, coupling constants, and substituent effects within the indole scaffold, offering researchers a robust framework for the structural elucidation and verification of this and related molecules. The methodologies presented herein are designed to ensure scientific rigor and provide a self-validating protocol for spectral interpretation.

Introduction: The Significance of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The title compound, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, is a highly functionalized derivative whose utility stems from its versatile reaction handles: the aldehyde at the C3 position, the nucleophilic indole nitrogen (N1), and the strongly electron-withdrawing nitro group at the C5 position. The nitro group, in particular, not only modulates the electronic properties of the indole ring system but also serves as a precursor for the corresponding amine, opening pathways to a diverse array of further-functionalized molecules.[2]

Given its potential in synthetic applications, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established principles of substituent-induced chemical shifts and spin-spin coupling.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion, the standard IUPAC numbering for the indole ring system is used. The key functional groups—a methyl group at C2, a nitro group at C5, and a carbaldehyde at C3—profoundly influence the magnetic environment of each nucleus.

Figure 1: Molecular Structure of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde with IUPAC numbering.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol outlines a standard, field-proven methodology.

3.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the target compound, and its boiling point allows for variable temperature studies if needed. Crucially, it allows for the observation of the N-H proton, which would rapidly exchange in protic solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Concentration: A concentration of 10-20 mg/mL is prepared to ensure a good signal-to-noise ratio within a reasonable number of scans.

-

Filtration: The solution is filtered through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good spectral dispersion, especially for resolving the aromatic proton couplings.

-

¹H NMR Acquisition:

-

Pulse Angle: 30° to reduce experiment time.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled (¹³C{¹H}).

-

Pulse Angle: 45°.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

-

-

2D NMR: To provide definitive assignments, a suite of 2D experiments including COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) should be performed.

Figure 2: A validated workflow for the complete NMR-based structural elucidation of the target molecule.

In-Depth Spectral Analysis: ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region, one for the aldehyde proton, one for the N-H proton, and one in the aliphatic region for the methyl group. The powerful electron-withdrawing effects of the nitro (-NO₂) and carbaldehyde (-CHO) groups dominate the chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| N1-H | ~12.5 | Broad Singlet | - | The N-H proton of indoles is typically deshielded and appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus. Its downfield shift is exacerbated by intramolecular hydrogen bonding with the C3-aldehyde oxygen. |

| CHO | ~10.1 | Singlet | - | Aldehyde protons are characteristically found at very high chemical shifts (>9.5 ppm) due to the magnetic anisotropy of the carbonyl group. It appears as a singlet as there are no adjacent protons. |

| H4 | ~8.9 | Doublet | J ≈ 2.0-2.5 Hz | This proton is ortho to the strongly electron-withdrawing nitro group at C5, causing significant deshielding. It exhibits a small meta-coupling to H6. |

| H6 | ~8.2 | Doublet of Doublets | J ≈ 9.0, 2.2 Hz | H6 is ortho to H7 (large coupling) and meta to H4 (small coupling). It is also deshielded by the para-nitro group. This assignment is consistent with data from similar 5-nitroindole derivatives.[1] |

| H7 | ~7.8 | Doublet | J ≈ 9.0 Hz | H7 is ortho to H6, resulting in a large coupling constant. Its chemical shift is less affected by the C5-nitro group compared to H4 and H6. |

| C2-CH₃ | ~2.7 | Singlet | - | The methyl group at the C2 position is attached to an sp² carbon and appears as a sharp singlet. Its chemical shift is slightly downfield due to the aromatic ring current. |

In-Depth Spectral Analysis: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are heavily influenced by the attached functional groups.[5][6][7]

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C=O (Aldehyde) | ~185 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a characteristic downfield shift.[7] |

| C2 | ~148 | The C2 carbon, bearing the methyl group, is shifted significantly downfield due to its position in the pyrrole ring and attachment to the indole nitrogen. |

| C5 | ~144 | This carbon is directly attached to the electron-withdrawing nitro group, causing a strong deshielding effect and a large downfield chemical shift. |

| C7a | ~139 | A quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the overall aromatic system and the adjacent nitrogen. |

| C3a | ~128 | The second quaternary carbon at the ring junction. It is typically less deshielded than C7a. |

| C4 | ~119 | This protonated aromatic carbon is adjacent to the nitro-substituted C5, leading to a downfield shift. |

| C6 | ~118 | A protonated aromatic carbon whose chemical shift is influenced by the para-nitro group. |

| C7 | ~113 | The C7 carbon is generally found at a relatively upfield position in the aromatic region for indole systems. |

| C3 | ~111 | The C3 carbon bearing the aldehyde is surprisingly upfield. This is a known phenomenon in indole-3-carbaldehydes, where electronic effects place this quaternary carbon among the protonated aromatic signals.[8] |

| CH₃ | ~14 | The methyl carbon appears in the typical aliphatic region, consistent with a methyl group attached to an sp² carbon. |

Conclusion

This guide provides a detailed, predictive framework for interpreting the ¹H and ¹³C NMR spectra of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde. The analysis is grounded in fundamental NMR principles and supported by data from closely related structures. The strong deshielding effects of the C5-nitro and C3-carbaldehyde groups create a distinct and predictable spectral pattern, particularly in the aromatic region of the ¹H spectrum and for the key quaternary carbons in the ¹³C spectrum. By following the outlined experimental protocols and analytical logic, researchers can confidently assign the structure of this important synthetic intermediate, ensuring the integrity of their subsequent work.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules. [Link]

-

13C NMR spectroscopy of indole derivatives. (1987). Magnetic Resonance in Chemistry. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. MDPI. [Link]

-

Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (2009). New Journal of Chemistry. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2007). Biophysical Journal. [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

-

Synthesis and NMR spectra of [15N]indole. (2023). ResearchGate. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2020). ChemistryOpen. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde Derivatives

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds. Strategic substitution on the indole ring allows for the fine-tuning of its biological properties. This guide focuses on a specific, highly functionalized scaffold: 2-Methyl-5-nitro-1H-indole-3-carbaldehyde . The presence of a methyl group at the C2 position, a potent electron-withdrawing nitro group at the C5 position, and a reactive carbaldehyde at the C3 position makes this molecule a versatile precursor for synthesizing a diverse library of derivatives with significant therapeutic potential. This document provides a comprehensive exploration of the synthesis, biological activities—primarily antimicrobial, anticancer, and anti-inflammatory—and structure-activity relationships of derivatives originating from this core molecule, tailored for researchers and professionals in drug discovery and development.

The Strategic Importance of the 2-Methyl-5-nitro-1H-indole-3-carbaldehyde Scaffold

The Indole Nucleus: A Privileged Scaffold

The indole ring system is a recurring motif in numerous natural products, neurotransmitters (e.g., serotonin), and approved drugs, valued for its ability to mimic peptide structures and participate in various biological interactions. Its bicyclic, aromatic nature provides a rigid framework that can be readily functionalized to modulate lipophilicity, electronic properties, and steric bulk, thereby influencing target binding and pharmacokinetic profiles.

The Role of Key Substituents

The specific substitutions on the core molecule are not arbitrary; they are strategically chosen to impart distinct chemical and biological characteristics:

-

C2-Methyl Group: The methyl group at the 2-position enhances the lipophilicity of the molecule. From a synthetic standpoint, it also directs electrophilic substitution, playing a role in the regioselectivity of further reactions.

-

C5-Nitro Group: The electron-withdrawing nature of the nitro group is crucial. It significantly influences the electronic distribution of the indole ring system, which can enhance binding to biological targets. Furthermore, the nitro group is a well-known pharmacophore in antimicrobial agents, where its reduction under hypoxic conditions can generate cytotoxic radical species.

-

C3-Carbaldehyde Group: The aldehyde functionality at the C3 position is the primary reactive handle for derivatization. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal site for constructing a wide array of derivatives, such as Schiff bases (imines), hydrazones, and chalcones, through condensation reactions. This allows for the systematic exploration of chemical space and the optimization of biological activity.[1]

Synthesis and Derivatization Strategies

The synthetic accessibility of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde and its derivatives is a key factor in its utility as a scaffold. The Vilsmeier-Haack reaction is a classic and effective method for introducing the formyl (carbaldehyde) group at the electron-rich C3 position of the indole nucleus.

Synthesis of the Core Scaffold

The parent compound, 2-Methyl-5-nitro-1H-indole, serves as the starting material. The subsequent formylation is typically achieved using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, most commonly N,N-dimethylformamide (DMF).

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the electrophilic Vilsmeier reagent (chloroiminium ion).

-

Indole Addition: Dissolve 2-Methyl-5-nitro-1H-indole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically several hours, monitored by TLC) and then heat gently (e.g., 40-50°C) to drive the reaction to completion.

-

Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The iminium salt intermediate hydrolyzes to the aldehyde.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of an aqueous base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.

-

Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-Methyl-5-nitro-1H-indole-3-carbaldehyde.[2]

Caption: Synthetic workflow for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde.

Derivatization via Condensation Reactions

The C3-carbaldehyde is a versatile anchor point for creating derivatives. Condensation with primary amines or related nucleophiles is a straightforward and high-yielding strategy.

-

Schiff Bases: Reaction with various substituted anilines or other primary amines yields a series of Schiff bases (imines). The electronic properties of the substituent on the amine can be systematically varied to probe structure-activity relationships.

-

Hydrazones: Condensation with hydrazide derivatives (e.g., isonicotinic acid hydrazide) produces hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial and anticonvulsant properties.[3]

Key Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde have demonstrated a promising spectrum of biological activities.

Anticancer Activity

Substituted 5-nitroindole derivatives have shown significant broad-spectrum anticancer activities.[2] The mechanism often involves the ability of the planar indole ring to intercalate with DNA or to bind to key enzymes involved in cell proliferation.

One important target for indole derivatives is the G-quadruplex, a secondary structure of DNA found in telomeres and gene promoter regions, which is crucial for cancer cell proliferation. Certain 5-nitroindole derivatives have been identified as c-Myc G-quadruplex binders, leading to the inhibition of cancer cell growth.[2]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-Nitroindole derivative 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [2] |

| 5-Nitroindole derivative 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [2] |

| Indole-thiosemicarbazone | A549 (Lung Cancer) | 11.5 | [4] |

| Indole-thiosemicarbazone | HepG-2 (Liver Cancer) | 35.3 | [4] |

| Sulfonohydrazide 5f | MCF-7 (Breast Cancer) | 13.2 | [5] |

| Sulfonohydrazide 5f | MDA-MB-468 (Breast Cancer) | 8.2 | [5] |

IC₅₀: The half-maximal inhibitory concentration.

Caption: Potential anticancer mechanism via G-quadruplex stabilization.

Antimicrobial Activity

The nitroimidazole scaffold, which shares features with nitroindoles, is well-established in antimicrobial drugs like metronidazole.[6][7] The mechanism is believed to involve the reductive activation of the nitro group by microbial enzymes (e.g., nitroreductases) in anaerobic or microaerophilic environments. This reduction generates reactive nitrogen species that cause oxidative damage to microbial DNA and other macromolecules, leading to cell death. Derivatives of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde are explored for similar properties.

| Compound | Microorganism | Activity/Concentration | Reference |

| Hydrazide 2 | Bacillus cereus | Active | [3] |

| Hydrazide 2 | Pectobacterium carotovorum | Active | [3] |

| Hydrazone 5 | Staphylococcus aureus 209P | Active | [3] |

| Hydrazone 5 | Bacillus cereus | Active | [3] |

Note: Qualitative "Active" reported in the source; quantitative MIC values are preferable for direct comparison when available.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the development of new anti-inflammatory agents is a critical area of research. Indole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key mediators of the inflammatory cascade, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase (COX).[8][9] Hybrid molecules combining indole and other heterocyclic nuclei (like imidazolidine or thiazole) have been investigated to modulate these pathways.[8][9][10][11] For instance, certain indole derivatives have been shown to reduce leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation.[8]

Experimental Protocols: A Practical Guide

The validation of biological activity requires robust and reproducible experimental protocols.

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the test compound. Include positive controls (broth + inoculum, no compound) and negative controls (broth only).

-

Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The 2-Methyl-5-nitro-1H-indole-3-carbaldehyde scaffold is a validated and highly promising starting point for the development of new therapeutic agents. The ease of derivatization at the C3-aldehyde position allows for the creation of large, diverse chemical libraries for high-throughput screening.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent hits to improve their activity, selectivity, and pharmacokinetic properties (ADME).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy and safety in a physiological context.

-

Exploring New Biological Targets: Screening derivative libraries against a broader range of targets, including viral, parasitic, and neurodegenerative diseases.

References

-

Singh, S. K., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 5(2), 545-550. Available from: [Link].

-

Krasavin, M., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(19), 6529. Available from: [Link].

-

ResearchGate. Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. Available from: [Link].

-

ResearchGate. Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. Available from: [Link].

-

Capriati, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433. Available from: [Link].

-

Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. Available from: [Link].

-

Gürsoy, E., et al. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 52(1), 49-54. Available from: [Link].

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available from: [Link].

-

ResearchGate. Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Available from: [Link].

-

Allied Academies. Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Available from: [Link].

-

Indian Academy of Sciences. Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Available from: [Link].

-

de Melo, M. S., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. European Journal of Pharmacology, 670(1), 289-295. Available from: [Link].

-

Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(5), 1335-1345. Available from: [Link].

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42253-42263. Available from: [Link].

-

RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link].

-

ResearchGate. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]